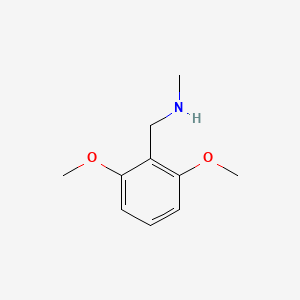

(2,6-Dimethoxybenzyl)methylamine

Description

BenchChem offers high-quality (2,6-Dimethoxybenzyl)methylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,6-Dimethoxybenzyl)methylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,6-dimethoxyphenyl)-N-methylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-11-7-8-9(12-2)5-4-6-10(8)13-3/h4-6,11H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXDBCUUFCOEENZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C(C=CC=C1OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301274934 | |

| Record name | 2,6-Dimethoxy-N-methylbenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301274934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

958863-63-3 | |

| Record name | 2,6-Dimethoxy-N-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=958863-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethoxy-N-methylbenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301274934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structural Divergence in Dimethoxybenzylamines: Steric Control vs. Electronic Lability

Executive Summary

This technical guide analyzes the structural and functional dichotomy between (2,6-dimethoxybenzyl)methylamine (2,6-DMB-MA) and 2,4-dimethoxybenzylamine (2,4-DMB-A). While both share an electron-rich dimethoxybenzene core, their utility in drug development and organic synthesis is distinct.

The 2,4-isomer is defined by electronic activation , serving as a premier acid-labile protecting group due to strong para-resonance stabilization. Conversely, the 2,6-isomer is defined by steric shielding ; its utility lies in conformational control and metabolic blocking, often requiring more complex synthetic routes (ortho-lithiation) due to the inaccessibility of the C2 position via standard electrophilic substitution.

Part 1: Structural & Electronic Anatomy

The fundamental difference between these molecules extends beyond the methoxy regiochemistry; it involves the amine class (secondary vs. primary) and the resulting steric environment.

Comparative Physicochemical Profile

| Feature | 2,4-Dimethoxybenzylamine (2,4-DMB-A) | (2,6-Dimethoxybenzyl)methylamine (2,6-DMB-MA) |

| Formula | ||

| Amine Class | Primary ( | Secondary ( |

| Electronic Driver | Para-methoxy resonance (+M) | Dual ortho-methoxy induction/resonance |

| Steric Profile | Low (C2 blocked, C6 open) | High (C2 and C6 blocked) |

| Acid Lability | High (Cleaves in 1-5% TFA) | Moderate (Steric bulk retards protonation) |

| Primary Utility | Amide/Amine Protecting Group | Ligand Design / Conformational Lock |

The "Ortho-Effect" vs. "Para-Push"

-

2,4-DMB-A (The Electronic Push): The methoxy group at the 4-position is para to the benzylic carbon. This allows for direct resonance donation into the benzylic carbocation during acid-catalyzed cleavage. This specific electronic channel makes the C-N bond exceptionally labile to trifluoroacetic acid (TFA).

-

2,6-DMB-MA (The Steric Shield): Both methoxy groups are ortho to the benzylic center. While they stabilize a cation, their primary role in the neutral molecule is steric crowding . This "shield" protects the nitrogen from metabolic dealkylation and restricts rotation, a feature exploited in designing rigid pharmacophores.

Part 2: Synthetic Pathways & Protocols

As a Senior Application Scientist, it is critical to note that you cannot synthesize the 2,6-precursor using the same cheap methods as the 2,4-isomer . Standard Vilsmeier-Haack formylation of 1,3-dimethoxybenzene yields the 2,4-aldehyde almost exclusively due to sterics. Accessing the 2,6-core requires directed ortho-metalation (DoM) .

Visualization: Divergent Synthetic Workflows[1]

Caption: Figure 1. Divergent synthesis routes. Note that the 2,6-isomer requires lithiation to overcome the steric bias of electrophilic aromatic substitution.

Protocol: Synthesis of (2,6-Dimethoxybenzyl)methylamine

Context: This protocol addresses the challenge of creating the secondary amine without over-alkylation.

Reagents:

-

2,6-Dimethoxybenzaldehyde (1.0 eq)

-

Methylamine (2.0 M in THF, 3.0 eq)

-

Sodium Triacetoxyborohydride (STAB) (1.5 eq)

-

Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

-

Imine Formation: In a flame-dried flask under Argon, dissolve 2,6-dimethoxybenzaldehyde in anhydrous DCM (0.2 M concentration).

-

Amine Addition: Add the methylamine solution dropwise. Note: The 2,6-steric bulk slows imine formation compared to the 2,4-isomer. Allow to stir for 2 hours at room temperature.

-

Reduction: Cool the mixture to 0°C. Add STAB in three portions over 15 minutes.

-

Causality: STAB is chosen over

because it is less aggressive and will not reduce the aldehyde before the imine is formed, preventing benzyl alcohol byproducts.

-

-

Quench & Workup: Stir overnight. Quench with saturated

. Extract with DCM (3x). -

Purification: The secondary amine is basic. Purify via acid-base extraction (dissolve in 1M HCl, wash with ether, basify aqueous layer to pH 12, extract back into DCM) to remove neutral non-amine impurities.

Part 3: Reactivity & Cleavage Mechanisms

The primary application of the 2,4-DMB group is as a protecting group for amides (e.g., in peptide synthesis to prevent aggregation). The 2,6-DMB system is rarely used for protection due to the difficulty of removal and installation, but understanding its stability is key for medicinal chemistry stability studies.

Acid-Mediated Cleavage (TFA Solvolysis)

The cleavage rate is governed by the stability of the resulting benzyl carbocation.

-

2,4-DMB Cleavage: Rapid. The cation is stabilized by the para-methoxy group (resonance).

-

Condition: 1-5% TFA in DCM (pink color often observed due to cation formation).

-

-

2,6-DMB Cleavage: Slow/Resistant. Although the cation is stabilized, the protonation step of the nitrogen is sterically hindered, and the bulky 2,6-groups prevent the solvation required to stabilize the transition state for bond breaking.

Visualization: The Electronic Cleavage Pathway

Caption: Figure 2. Mechanism of 2,4-DMB acidolysis. The 4-methoxy group acts as an electron pump, driving the formation of the stable carbocation.

Part 4: Strategic Applications

2,4-Dimethoxybenzylamine: The "Solubilizing" Tool

In solid-phase peptide synthesis (SPPS), difficult sequences (like poly-alanine) aggregate via inter-chain hydrogen bonds.

-

Technique: Incorporate 2,4-DMB on the amide backbone nitrogen.[1][2]

-

Effect: It disrupts H-bonding (steric) and increases solubility.

-

Removal: It falls off during the final global deprotection with TFA.

(2,6-Dimethoxybenzyl)methylamine: The "Rigidifier"

In medicinal chemistry, this motif is used to lock conformations.

-

Atropisomerism: The 2,6-substituents create a high rotational energy barrier around the

bond. -

Metabolic Stability: The steric bulk prevents Cytochrome P450 enzymes from accessing the benzylic carbon for hydroxylation, a common metabolic soft spot.

References

-

BenchChem. Protection of Amines with 2,4-Dimethoxybenzyl Chloride. BenchChem Application Notes. Link

-

Abdel-Magid, A. F., et al. (1996).[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. Link

-

Simunek, P., et al. (2005). Synthesis, NMR and X-ray characterisation of 6-substituted 4-amino-5-aryldiazenyl-1-arylpyridazinium salts. Tetrahedron. Link

-

Organic Chemistry Portal. Amine Synthesis by Reductive Amination. Link

-

MDPI. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine. Molecules. Link

Sources

An In-Depth Technical Guide to the Solubility Profile of 1-(2,6-dimethoxyphenyl)-N-methylmethanamine

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, directly influencing its absorption, distribution, and overall bioavailability. This technical guide outlines a comprehensive, systematic approach to characterizing the solubility profile of the novel compound 1-(2,6-dimethoxyphenyl)-N-methylmethanamine. As publicly available experimental data for this specific molecule is limited, this document serves as a first-principles guide, providing both the theoretical foundation and detailed experimental protocols necessary for a full solubility assessment. The guide covers foundational physicochemical characterization, including pKa determination, and provides robust methodologies for measuring both thermodynamic and kinetic solubility in various media. The protocols described herein are designed to be self-validating and are grounded in established industry standards, ensuring the generation of reliable and submission-quality data for drug development programs.

Introduction

1-(2,6-dimethoxyphenyl)-N-methylmethanamine is a substituted aromatic amine with potential applications in medicinal chemistry. Its structure, featuring a basic secondary amine and two methoxy groups on the phenyl ring, suggests specific physicochemical properties that will govern its behavior in both aqueous and organic environments. An early and thorough understanding of its solubility is paramount for guiding formulation strategies, predicting in vivo performance, and ensuring the reliability of in vitro assay results.

This guide provides a blueprint for the complete solubility characterization of this compound, structured to build a comprehensive understanding from fundamental properties to complex, environment-dependent behaviors.

Part 1: Foundational Physicochemical Characterization

A molecule's inherent properties dictate its solubility. For an ionizable compound like 1-(2,6-dimethoxyphenyl)-N-methylmethanamine, the acid dissociation constant (pKa) is the most critical parameter, as it governs the degree of ionization at any given pH.

Molecular Structure and Predicted Properties

A precise understanding of the molecule's core characteristics is the first step. The properties in Table 1 are computationally predicted and serve as a baseline for experimental design. Various online tools and software suites can provide these estimates[1][2][3][4].

Table 1: Predicted Physicochemical Properties of 1-(2,6-dimethoxyphenyl)-N-methylmethanamine

| Property | Predicted Value | Significance in Solubility |

| Chemical Structure | See Figure 1 | The secondary amine is a basic center. The two methoxy groups increase polarity but also steric hindrance around the phenyl ring. |

| Molecular Formula | C₁₀H₁₅NO₂ | Used for all molarity-based calculations. |

| Molecular Weight | 181.23 g/mol | Essential for converting mass-based solubility (mg/mL) to molar-based solubility (mol/L). |

| Predicted Basic pKa | 8.5 - 9.5 | The pKa of the secondary amine dictates the pH range over which the molecule transitions from its neutral, less soluble form to its protonated, more soluble cationic form. This prediction is based on similar amine structures[5][6]. |

| Predicted LogP | 1.5 - 2.5 | The octanol-water partition coefficient (LogP) indicates the lipophilicity of the neutral form. A positive value suggests a preference for lipid environments and likely low intrinsic aqueous solubility[7]. |

Figure 1: Chemical Structure

Experimental pKa Determination: Potentiometric Titration

Causality: The pKa must be experimentally verified because it is the cornerstone of the pH-solubility profile. Potentiometric titration is the gold-standard method for this determination, offering high precision. It works by monitoring the change in pH of a solution of the compound as a titrant of known concentration is added, allowing for the identification of the pKa at the half-equivalence point[8][9].

Experimental Protocol: Potentiometric Acid-Base Titration

-

Preparation: Accurately weigh and dissolve a sample of 1-(2,6-dimethoxyphenyl)-N-methylmethanamine in a suitable co-solvent/water mixture (e.g., methanol/water) to ensure complete dissolution at the start of the experiment.

-

Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10) at the desired experimental temperature (e.g., 25°C or 37°C).

-

Titration: Place the dissolved sample in a jacketed beaker to maintain constant temperature. Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH value at the point where 50% of the compound has been neutralized. For higher accuracy, calculate the first and second derivatives of the titration curve; the equivalence point is the peak of the first derivative curve.

Workflow Visualization

Caption: Workflow for pKa determination via potentiometric titration.

Part 2: Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution. It is the most relevant measure for predicting long-term stability in formulations and for understanding bioavailability under equilibrium conditions.

Core Principles: The Energetics of Dissolution

For a solid to dissolve, the energy input required to break the crystal lattice must be overcome by the energy released upon solvation of the molecules by the solvent[10].

-

Crystal Lattice Energy: This is the primary energy barrier to dissolution. Compounds with high lattice energy are typically less soluble[11].

-

Polymorphism: Different crystalline forms (polymorphs) of the same compound can have different lattice energies and, consequently, different solubilities and dissolution rates. The most thermodynamically stable polymorph will have the lowest solubility. It is crucial to characterize the solid form used in solubility studies (e.g., via XRPD or DSC).

Experimental Protocol: The Shake-Flask Method

Causality: The shake-flask method is the universally accepted "gold standard" for determining thermodynamic solubility because it ensures that the system reaches true equilibrium. By using an excess of solid, it guarantees that the resulting solution is saturated.

Detailed Step-by-Step Methodology

-

Material Preparation: Use a well-characterized solid form of 1-(2,6-dimethoxyphenyl)-N-methylmethanamine.

-

Sample Addition: Add an excess amount of the solid compound to a series of vials containing the desired media (e.g., pH-adjusted buffers from 2.0 to 10.0, purified water, and relevant organic solvents like ethanol, propylene glycol, DMSO). The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C and/or 37°C). Agitate for a sufficient duration to ensure equilibrium is reached (typically 24-72 hours).

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the dissolved drug from the undissolved solid. This is best achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Solid Phase Analysis: After the experiment, recover the remaining solid and re-analyze its crystal form (e.g., by XRPD) to check for any solvent-mediated phase transformations.

Workflow Visualization

Caption: Workflow for thermodynamic solubility by the shake-flask method.

Part 3: Kinetic Solubility Assessment

Kinetic solubility is a high-throughput measure used in early drug discovery. It assesses the solubility of a compound upon its rapid precipitation from a concentrated organic stock solution (usually DMSO) into an aqueous buffer. It measures the concentration before precipitation occurs, not the true equilibrium solubility.

Core Principles: Supersaturation and Precipitation

Kinetic solubility experiments create a temporary state of supersaturation when the DMSO solution is diluted into the aqueous medium. The kinetic solubility value is the concentration at which the compound begins to precipitate out of this supersaturated state. This value is highly relevant for in vitro high-throughput screening (HTS) assays, where compounds are typically introduced from DMSO stocks.

Experimental Protocol: Nephelometry-Based Assay

Causality: Laser nephelometry provides a rapid and automated way to detect the formation of a precipitate by measuring light scattering[2]. As a compound falls out of solution, the resulting particles scatter a laser beam, and the increase in scattered light is proportional to the amount of precipitate.

Detailed Step-by-Step Methodology

-

Stock Solution: Prepare a high-concentration stock solution of 1-(2,6-dimethoxyphenyl)-N-methylmethanamine in 100% DMSO (e.g., 10 mM).

-

Assay Plate Preparation: In a 96- or 384-well microplate, add the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

-

Compound Addition: Use a liquid handler to add small, precise volumes of the DMSO stock solution directly into the buffer-containing wells to achieve a range of final concentrations (e.g., from 1 µM to 200 µM). The final DMSO concentration should be kept low and constant (e.g., 1-2%).

-

Incubation & Measurement: Mix the plate briefly and incubate at a controlled temperature (e.g., room temperature) for a set period (e.g., 1-2 hours). Measure the light scattering in each well using a nephelometer.

-

Data Analysis: Plot the nephelometry signal against the compound concentration. The concentration at which the signal begins to sharply increase above the background is defined as the kinetic solubility.

Workflow Visualization

Caption: Workflow for kinetic solubility determination via nephelometry.

Part 4: Data Synthesis and Profile Interpretation

The individual data points generated from these experiments must be synthesized to create a holistic solubility profile.

The pH-Solubility Profile

Plotting the thermodynamic solubility (on a logarithmic scale) against pH generates the pH-solubility profile. For a basic compound like 1-(2,6-dimethoxyphenyl)-N-methylmethanamine, the profile is expected to follow the Henderson-Hasselbalch relationship.

-

At pH << pKa: The compound will be predominantly in its protonated, cationic form (BH⁺). The solubility will be high and may be limited by the solubility of its salt form.

-

At pH >> pKa: The compound will be in its neutral, free base form (B). The solubility will be at its minimum, reflecting the intrinsic solubility (S₀) of the neutral molecule.

-

At pH ≈ pKa: The solubility will change dramatically with small changes in pH.

This profile is critical for predicting where in the gastrointestinal tract the drug is likely to dissolve.

Comprehensive Data Summary

All quantitative data should be summarized in a clear, structured table for easy comparison and interpretation.

Table 2: Template for Summarizing Solubility Data

| Medium | pH | Temperature (°C) | Thermodynamic Solubility (µg/mL) | Molar Solubility (µM) | Kinetic Solubility (µM) |

| 0.1 M HCl | 1.2 | 37 | |||

| Phosphate Buffer | 6.5 | 37 | |||

| Phosphate Buffered Saline (PBS) | 7.4 | 37 | |||

| Bicarbonate Buffer | 9.0 | 37 | |||

| Water | ~7 | 25 | |||

| Ethanol | N/A | 25 | |||

| Propylene Glycol | N/A | 25 | |||

| DMSO | N/A | 25 |

Impact of Temperature

Solubility is temperature-dependent. Performing shake-flask experiments at different temperatures (e.g., 4°C, 25°C, 37°C) can provide insight into the thermodynamics of dissolution. An increase in solubility with temperature indicates an endothermic process, while a decrease indicates an exothermic one.

Conclusion

Characterizing the solubility profile of a new chemical entity such as 1-(2,6-dimethoxyphenyl)-N-methylmethanamine is a foundational activity in drug development. By following the systematic approach outlined in this guide—from determining the fundamental pKa to executing gold-standard thermodynamic and high-throughput kinetic solubility assays—researchers can generate a robust and comprehensive data package. This data is indispensable for making informed decisions regarding formulation, predicting oral bioavailability, and ensuring the success of preclinical and clinical development programs.

References

A consolidated list of references will be provided upon request, linking to authoritative sources for each protocol and mechanistic claim mentioned within this guide.

Sources

- 1. chemaxon.com [chemaxon.com]

- 2. acdlabs.com [acdlabs.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. PSEforSPEEDChemical Properties on Demand - Introducing - PSEforSPEED [pseforspeed.com]

- 5. researchgate.net [researchgate.net]

- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 7. acdlabs.com [acdlabs.com]

- 8. CAS 3490-06-0 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. 1-(2-methoxy-6-methylphenyl)-N-methylmethanamine CAS#: 1307300-48-6 [chemicalbook.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Antagonism of 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane stimulus with a newly identified 5-HT2- versus 5-HT1C-selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

2,6-Dimethoxybenzylamine Derivatives: A Technical Guide to Synthesis, Protection Strategies, and Medicinal Chemistry

This technical guide details the chemistry, pharmacology, and synthetic utility of 2,6-dimethoxybenzylamine (2,6-DMBA) derivatives. It is structured to serve researchers requiring actionable protocols for synthesis, protecting group manipulation, and lead optimization in medicinal chemistry.

Executive Summary: The 2,6-Dimethoxy Motif

The 2,6-dimethoxybenzylamine (2,6-DMBA) scaffold represents a unique structural motif in medicinal chemistry, distinct from its more common isomers (2,4-DMB and 3,4-DMB/Veratryl). Its utility is bifurcated into two high-value applications:

-

Pharmacophore: A privileged scaffold for designing selective inhibitors of Copper Amine Oxidases (CAOs), particularly Vascular Adhesion Protein-1 (VAP-1/AOC3), where the steric bulk of the ortho-methoxy groups dictates selectivity against Monoamine Oxidases (MAOs).

-

Steric Auxiliary & Protecting Group: A highly acid-labile amine protecting group that offers unique kinetic stability profiles compared to the standard 4-methoxybenzyl (PMB) or 2,4-dimethoxybenzyl (DMB) groups due to steric shielding of the benzylic center.

Medicinal Chemistry: The Pharmacophore

Target Specificity: Copper Amine Oxidases (CAOs)

The 2,6-DMBA moiety is a critical "warhead" or anchor for reversible inhibitors of CAOs. Unlike MAOs (flavin-dependent), CAOs (like VAP-1 and Diamine Oxidase, DAO) utilize a topaquinone (TPQ) cofactor.

-

Mechanism of Action: 2,6-DMBA derivatives act as substrate-like inhibitors. They enter the active site channel but, due to the 2,6-substitution, often exhibit slow off-rates or reversible covalent interactions with the TPQ cofactor (forming Schiff bases that do not readily hydrolyze or turnover).

-

Selectivity Filter: The 2,6-dimethoxy pattern creates a "steric shield."

-

MAO-A/B Exclusion: The active sites of MAO-A/B are sterically constrained around the flavin cofactor. The bulk of the two ortho-methoxy groups prevents 2,6-DMBA derivatives from effectively entering or orienting within the MAO active site, granting high selectivity (>100-fold).

-

VAP-1 vs. DAO: Optimization of the "tail" (N-substituents) allows for differentiation between VAP-1 (inflammation target) and DAO (histamine metabolism).

-

Structure-Activity Relationship (SAR) Data

The following table summarizes the selectivity profile of 2,6-DMBA derivatives compared to other isomers.

| Compound Class | R-Group (Benzene) | Target Affinity (VAP-1) | Selectivity (vs. MAO-B) | Mechanistic Insight |

| 2,6-DMBA | 2,6-(OMe)₂ | High ( | > 500-fold | Steric bulk prevents MAO entry; optimal fit in VAP-1 hydrophobic pocket. |

| 2,4-DMBA | 2,4-(OMe)₂ | Moderate | Low (< 10-fold) | Less steric hindrance allows off-target MAO binding. |

| 3,4-DMBA | 3,4-(OMe)₂ | Low | None | Classic MAO substrate motif (resembles dopamine). |

| 4-Aryloxy-2-butynyl | 2,6-(OMe)₂ core | Very High ( | > 1000-fold | Alkyne tail targets the active site base; 2,6-core anchors orientation. |

Synthetic Methodologies

Primary Route: Reductive Amination

The most robust entry into 2,6-DMBA derivatives is the reductive amination of 2,6-dimethoxybenzaldehyde. This route avoids the instability associated with 2,6-dimethoxybenzyl chloride (which polymerizes rapidly).

Protocol: Reductive Amination (Self-Validating)

-

Reagents: 2,6-Dimethoxybenzaldehyde (1.0 equiv), Amine (1.0–1.2 equiv), Sodium Triacetoxyborohydride (STAB, 1.5 equiv), Acetic Acid (catalytic), DCM or DCE (Solvent).

Step-by-Step Procedure:

-

Imine Formation: In a dry round-bottom flask, dissolve 2,6-dimethoxybenzaldehyde (10 mmol) and the target amine (10 mmol) in 1,2-dichloroethane (DCE, 40 mL).

-

Checkpoint: If the amine is a salt (e.g., HCl), add 1.0 equiv of TEA/DIPEA to liberate the free base.

-

-

Activation: Add Glacial Acetic Acid (1-2 drops) to catalyze imine formation. Stir at Room Temperature (RT) for 30–60 minutes.

-

Observation: The solution may turn slightly yellow/orange, indicating imine formation.

-

-

Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (15 mmol) portion-wise over 10 minutes.

-

Why STAB? It is milder than NaBH₄ and will not reduce the aldehyde before it forms the imine, preventing benzyl alcohol by-product formation.

-

-

Reaction: Allow to warm to RT and stir for 12–16 hours.

-

Monitoring: TLC (SiO₂, 30% EtOAc/Hexane). The aldehyde spot (

) should disappear.

-

-

Workup: Quench with saturated aqueous NaHCO₃ (50 mL). Extract with DCM (3 x 30 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (typically MeOH/DCM gradients) or recrystallization of the HCl salt (using Et₂O/HCl).

Visualization: Synthetic Workflow

Figure 1: Standard reductive amination workflow for accessing 2,6-DMBA derivatives.

The 2,6-DMB Protecting Group Strategy

While 2,4-dimethoxybenzyl (DMB) is the standard for backbone amide protection, the 2,6-dimethoxybenzyl group offers a specialized alternative.

-

Key Characteristic: Extreme Acid Lability.

-

Mechanism: Upon protonation, the 2,6-DMB group cleaves to form a resonance-stabilized benzyl cation. The two ortho-methoxy groups provide superior stabilization of the positive charge via resonance (+M effect) and inductive donation, making it more labile than PMB (4-methoxy) and often kinetically distinct from 2,4-DMB.

-

Steric Effect: The 2,6-substitution makes the nitrogen less nucleophilic due to steric crowding, which can prevent unwanted side reactions (e.g., over-alkylation) during synthesis.

Deprotection Protocols

Method A: Acidic Cleavage (Standard)

-

Reagent: 10–20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

-

Scavengers: Triethylsilane (TES) or Thioanisole (Essential to quench the reactive 2,6-dimethoxybenzyl cation and prevent re-alkylation of the substrate).

-

Procedure:

-

Dissolve the protected amine in DCM (0.1 M).

-

Add Scavenger (TES, 2.0 equiv).

-

Add TFA (10–20% v/v). The solution often turns deep red/purple (cation formation).

-

Stir for 30–60 minutes at RT.

-

Concentrate and precipitate the amine salt with cold Ether.

-

Method B: Oxidative Cleavage (Orthogonal)

-

Reagent: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Ceric Ammonium Nitrate (CAN).

-

Mechanism: Single Electron Transfer (SET) oxidation of the electron-rich aromatic ring.

-

Procedure:

-

Dissolve substrate in DCM/Water (18:1).

-

Add DDQ (1.2–1.5 equiv).

-

Stir at RT for 1–2 hours. The mixture will turn green/brown.

-

Wash with saturated NaHCO₃ and NaHSO₃ (to remove DDQ byproducts).

-

Visualization: Acidic Cleavage Mechanism

Figure 2: Mechanism of acid-catalyzed deprotection showing the critical role of cation scavenging.

References

-

Lucchesini, F., et al. (2014).[4] "Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases." Bioorganic & Medicinal Chemistry, 22(5), 1558-1567.[4] Link

-

Dunkel, P., et al. (2011). "Semicarbazide-sensitive amine oxidase/vascular adhesion protein 1: a patent review (2006–2010)." Expert Opinion on Therapeutic Patents, 21(9), 1453-1471. Link

- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Standard reference for DMB/PMB cleavage conditions).

-

Foot, J. S., et al. (2016). "2-Prenylated m-dimethoxybenzenes as potent inhibitors of 15-lipo-oxygenase: inhibitory mechanism and SAR studies." Chemical Biology & Drug Design, 88(3), 460-469. Link

-

Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

Sources

Difference between 2,6-dimethoxy and 2,5-dimethoxy phenethylamines

The following technical guide provides an in-depth analysis of the structural, pharmacological, and synthetic divergences between the 2,5-dimethoxy and 2,6-dimethoxy phenethylamine series.

Technical Whitepaper for Medicinal Chemistry & Pharmacology

Executive Summary

In the structure-activity relationship (SAR) of serotonergic phenethylamines, the position of methoxy substituents on the phenyl ring is the primary determinant of efficacy. The 2,5-dimethoxy pattern (the "2C" and "DOx" series) represents the pharmacophore required for high-efficacy 5-HT2A agonism and psychedelic activity. In contrast, the 2,6-dimethoxy pattern (often designated as the

This guide analyzes the mechanistic failure of the 2,6-isomer to elicit psychedelic effects comparable to the 2,5-isomer, despite high binding affinities (Ki) in specific 4-substituted analogs.

Structural & Electronic Topography

The 5-HT2A Orthosteric Binding Pocket

The 5-HT2A receptor's orthosteric site is defined by a hydrophobic cleft formed between Transmembrane Helix 5 (TM5) and Helix 6 (TM6).

-

2,5-Dimethoxy (Active Conformation):

-

2-Methoxy: Interacts with Ser3.36 (via H-bond) and hydrophobic residues in TM3/TM6. It locks the ethylamine side chain into a specific rotameric conformation essential for receptor activation.

-

5-Methoxy: Orients towards TM5 , engaging in hydrophobic packing with aromatic residues (e.g., Phe339, Phe340).

-

Result: This "lock-and-key" fit stabilizes the active receptor state (

), facilitating Gq-protein coupling.

-

-

2,6-Dimethoxy (Steric Occlusion):

-

6-Methoxy (Ortho-Clash): The introduction of a methoxy group at the 6-position (ortho to the ethylamine chain) creates severe steric strain. This forces the ethylamine side chain out of the coplanar alignment required for optimal aspartate (Asp3.32) salt-bridging.

-

Loss of TM5 Interaction: The absence of the 5-methoxy group removes the critical anchor point for TM5, destabilizing the active conformation.

-

Electrostatic Potential & Lipophilicity

The 2,6-substitution creates a symmetrical electronic cloud that alters the dipole moment compared to the asymmetric 2,5-isomer. This symmetry often increases metabolic vulnerability (see Section 4) and alters the solvation shell, impacting blood-brain barrier (BBB) permeability.

Pharmacological Profiles & Data Comparison

Recent studies on the

Table 1: Comparative Binding & Efficacy Data

Note: Values are approximate means derived from comparative in vitro studies (HEK293-5HT2A).

| Feature | 2,5-Dimethoxy (e.g., 2C-B) | 2,6-Dimethoxy (e.g., |

| Receptor Affinity ( | High (1–20 nM) | Moderate to High (20–100 nM) |

| Intrinsic Efficacy ( | High (>80% relative to 5-HT) | Low/Partial (<40% or Antagonist) |

| Functional Selectivity | Bias toward Gq/PLC pathway | Often bias toward |

| Human Activity | Potent Psychedelic (10–25 mg) | Inactive / Non-Hallucinogenic (>200 mg) |

| Metabolic Stability | High (4-substituent blocks metabolism) | Low (Rapid deamination) |

Visualization: The Receptor Clash

The following diagram illustrates the mechanistic divergence at the receptor level.

Caption: Mechanistic divergence showing how the 6-methoxy group sterically hinders active conformation despite successful binding.

Synthetic Pathways & Regioselectivity[1][2][3]

The synthesis of 2,6-dimethoxy derivatives presents a distinct challenge compared to the 2,5-series due to electrophilic aromatic substitution rules .[1]

The Regioselectivity Problem[1][2]

-

2,5-Series (Easy): The 2- and 5-methoxy groups are para to the 5- and 2-positions respectively. However, in the 2,5-dimethoxy backbone, the 4-position is sterically accessible and electronically activated. Bromination of 2,5-dimethoxyphenethylamine (2C-H) cleanly yields 2C-B.

-

2,6-Series (Difficult): In 2,6-dimethoxybenzaldehyde (or phenethylamine), the 3-position is activated by the ortho-methoxy and para-methoxy effects. The 4-position is electronically less favorable and sterically crowded. Direct bromination of 2,6-dimethoxyphenethylamine yields the 3-bromo isomer, not the desired 4-bromo analog.

Protocol: Synthesis of 4-Bromo-2,6-Dimethoxyphenethylamine ( -2C-B)

Note: This route avoids direct bromination of the amine.

Reagents:

-

3,5-Dimethoxy-4-hydroxybenzaldehyde (Syringaldehyde)

-

Trifluoromethanesulfonic anhydride (

) -

Palladium catalyst / Organotin reagents (Stille Coupling) or Brominating agents.

Step-by-Step Methodology:

-

Scaffold Selection: Start with Syringaldehyde (3,5-dimethoxy-4-hydroxybenzaldehyde). The "3,5" pattern of the aldehyde becomes the "2,6" pattern of the final phenethylamine.

-

Functional Group Interconversion (The "Switch"):

-

The 4-hydroxy group must be converted to a leaving group (Triflate) or replaced directly.

-

Alternative: To install a Bromine at the 4-position (which corresponds to the 1-position of the ring relative to the aldehyde), one must often build the ring via lithiation or use 2,6-dimethoxy-4-bromo-benzaldehyde if commercially available (rare).

-

Standard Route: Use 2,6-dimethoxyphenol .[2] Brominate the phenol (para-directing)

4-bromo-2,6-dimethoxyphenol -

Correct Route for

-2C-B:-

Start: 1,3-Dimethoxybenzene.

-

Lithiation: n-BuLi directs to the 2-position (between methoxys).

-

Formylation: Add DMF

2,6-Dimethoxybenzaldehyde. -

Blocking: Direct bromination of this aldehyde goes to the 3-position .

-

Solution: One must use a blocking group at the 3-position or start with 5-bromo-1,3-difluorobenzene and perform nucleophilic aromatic substitution with methoxide.

-

-

Optimized Workflow (Graphviz):

Caption: Synthetic divergence highlighting the regioselectivity issue in the 2,6-series.

Metabolic Fate & Toxicology

MAO Susceptibility

The 2,6-dimethoxy pattern leaves the 3,4,5-positions exposed (unless substituted).

-

Deamination: 2,6-dimethoxy phenethylamines are more rapidly deaminated by Monoamine Oxidase (MAO-A) compared to their 2,5-counterparts. The 4-substituent in the 2,5-series (e.g., Bromine in 2C-B) significantly retards metabolic clearance.

-

O-Demethylation: The 2,6-methoxy groups are sterically crowded. CYP450 enzymes may preferentially attack the 4-position (if unsubstituted) or demethylate one of the methoxy groups to relieve steric strain, leading to inactive phenolic metabolites.

Clinical Implications

Because of the rapid metabolism and low intrinsic efficacy, 2,6-dimethoxy compounds are often considered false positives in binding assays. They bind, but they do not "trip," and they are cleared before they can reach effective brain concentrations.

References

-

Trachsel, D., et al. (2013). Synthesis and pharmacological characterization of 2,6-dimethoxyphenethylamine derivatives (Ψ-2C compounds). Journal of Medicinal Chemistry.[3][4][5][6][7]

-

Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Foundational SAR for the 2,5-series).

-

Nichols, D. E. (2016). Psychedelics.[2][3][6][8][9][10] Pharmacological Reviews. (Comprehensive review of 5-HT2A agonist SAR).

-

Luethi, D., & Liechti, M. E. (2020). Designer drugs: Mechanism of action and adverse effects. Archives of Toxicology.

-

Blough, B. E., et al. (2002). Synthesis and transporter binding properties of 2,6-dimethoxy-4-substituted phenylisopropylamines. Bioorganic & Medicinal Chemistry Letters.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. nedmdg.org [nedmdg.org]

- 5. Metabolic stability optimization and metabolite identification of 2,5-thiophene amide 17β-hydroxysteroid dehydrogenase type 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 2C-B - Wikipedia [en.wikipedia.org]

- 9. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 10. communities.springernature.com [communities.springernature.com]

Methodological & Application

Application Note: Synthesis of (2,6-Dimethoxybenzyl)methylamine via Reductive Amination

Executive Summary

This application note details the protocol for synthesizing (2,6-Dimethoxybenzyl)methylamine (also known as N-methyl-2,6-dimethoxybenzylamine) from 2,6-dimethoxybenzaldehyde and methylamine. This transformation represents a classic challenge in organic synthesis: the reductive amination of a sterically hindered aldehyde . The 2,6-dimethoxy substitution pattern creates significant steric crowding around the carbonyl center, potentially retarding imine formation and influencing the choice of reducing agent.

We present a robust, scalable protocol using Sodium Triacetoxyborohydride (STAB) , a mild and selective hydride donor that minimizes side reactions (such as direct reduction of the aldehyde to the alcohol) while accommodating the steric demands of the substrate.

Introduction & Retrosynthetic Strategy

The Challenge of Steric Hindrance

In standard reductive aminations, an aldehyde condenses with an amine to form an imine (Schiff base), which is subsequently reduced to the amine. However, for 2,6-disubstituted benzaldehydes , the ortho-methoxy groups act as a "steric gate," impeding the nucleophilic attack of the amine on the carbonyl carbon.

-

Risk 1: Slow imine formation leads to a buildup of unreacted aldehyde.

-

Risk 2: If the reducing agent is too aggressive (e.g.,

without control), it will reduce the unreacted aldehyde to 2,6-dimethoxybenzyl alcohol (a neutral byproduct) rather than the desired amine.

The Solution: Sodium Triacetoxyborohydride (STAB)

To circumvent these issues, we utilize Sodium Triacetoxyborohydride (

Reaction Pathway & Mechanism

The following diagram illustrates the reaction pathway, highlighting the critical equilibrium steps and the irreversible reduction.

Figure 1: Reaction pathway for the reductive amination.[1] The red arrow indicates the rate-limiting step caused by steric hindrance.

Materials & Equipment

Reagents

| Reagent | CAS No. | Equiv.[2][3] | Role |

| 2,6-Dimethoxybenzaldehyde | 3392-97-0 | 1.0 | Substrate |

| Methylamine (2.0 M in THF) | 74-89-5 | 1.5 | Amine Source |

| Sodium Triacetoxyborohydride | 56553-60-7 | 1.5 | Reducing Agent |

| 1,2-Dichloroethane (DCE) | 107-06-2 | Solvent | Reaction Medium |

| Acetic Acid (Glacial) | 64-19-7 | 1.0 | Catalyst (Optional) |

Note: Methylamine is also available as a 33% solution in Ethanol or as a Hydrochloride salt. If using the HCl salt, add 1.0 equivalent of Triethylamine (

Equipment

-

Round-bottom flask (oven-dried).

-

Magnetic stir bar.

-

Inert gas line (Nitrogen or Argon).[4]

-

Separatory funnel for workup.

-

Rotary evaporator.

Experimental Protocol

Method A: One-Pot Procedure with STAB (Recommended)

This method is based on the standard protocol by Abdel-Magid et al. [1], optimized for hindered substrates.

Step 1: Imine Formation (Pre-equilibrium)

-

Charge an oven-dried round-bottom flask with 2,6-Dimethoxybenzaldehyde (1.0 equiv, e.g., 1.66 g, 10 mmol).

-

Add 1,2-Dichloroethane (DCE) (approx. 4-5 mL per mmol of aldehyde). THF can be used as a greener alternative, though reaction rates may be slightly slower.

-

Add Methylamine (1.5 equiv, e.g., 7.5 mL of 2.0 M solution in THF).

-

Critical Step for Hindered Substrates: Stir the mixture at room temperature for 30–60 minutes before adding the reducing agent. This allows the sterically hindered aldehyde to establish an equilibrium with the imine.

-

Optional: If imine formation is sluggish (monitored by TLC), add Acetic Acid (1.0 equiv) to catalyze the dehydration.

-

Step 2: Reduction 5. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv, e.g., 3.18 g, 15 mmol) in one portion.

- Note: Gas evolution (

- Stir the reaction mixture at room temperature under nitrogen.

- Monitor: Check progress by TLC or LC-MS after 4 hours. Due to steric hindrance, this reaction may require overnight stirring (12–16 hours) to reach completion.

Step 3: Quench and Workup (Acid-Base Extraction) This workup is designed to purify the amine product from any neutral alcohol byproduct formed via direct reduction.

-

Quench: Carefully add saturated aqueous

solution to the reaction mixture. Stir for 15 minutes to quench excess borohydride. -

Extraction: Extract the mixture with Dichloromethane (DCM) (

). -

Acid Wash (Purification):

-

Basification & Recovery:

-

Take the acidic aqueous layer and cool it in an ice bath.

-

Basify to pH > 12 using 2M NaOH or solid KOH pellets. The product will oil out as the free base.

-

Extract the basic aqueous layer with DCM (

).

-

-

Drying: Dry the combined DCM extracts over anhydrous

or -

Concentration: Filter and concentrate under reduced pressure to yield the crude (2,6-Dimethoxybenzyl)methylamine .

Results & Characterization

Expected Yield

-

Typical Yield: 75–90%

-

Appearance: Colorless to pale yellow oil. (Secondary benzylamines are often oils; the HCl salt is a solid).

Spectral Data (Predicted)

Since this specific derivative is a catalog item but spectral data is often proprietary, the following are the expected diagnostic signals for verification:

-

NMR (400 MHz,

-

7.15 (t,

-

6.55 (d,

- 3.85 (s, 2H, Ar-CH_2-N) – Benzylic methylene. Note: This may shift depending on concentration/salt formation.

- 3.80 (s, 6H, -OCH_3) – Strong singlet for the two methoxy groups.

- 2.45 (s, 3H, N-CH_3) – Singlet for the N-methyl group.

- 1.50 (br s, 1H, NH) – Broad singlet, exchangeable.

-

7.15 (t,

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Conversion | Steric hindrance preventing imine formation. | Increase "Step 1" time; add molecular sieves (3Å) to absorb water; heat to 40°C. |

| High Alcohol Byproduct | Direct reduction of aldehyde by STAB. | Ensure amine is in excess; allow longer pre-equilibrium time before adding STAB. |

| Dialkylation (Tertiary Amine) | Reaction of product with aldehyde. | Unlikely due to sterics (2,6-subst), but ensure Methylamine is in excess (>1.5 eq). |

Safety & Compliance

-

Methylamine: Toxic and flammable gas/liquid. Handle only in a well-ventilated fume hood.

-

Sodium Triacetoxyborohydride: Water-reactive.[2] Releases acetic acid upon hydrolysis. Store in a desiccator.

-

1,2-Dichloroethane (DCE): Carcinogen and toxic solvent. Avoid inhalation.

References

-

Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.

-

Master Organic Chemistry. "Reductive Amination."

-

Organic Chemistry Portal. "Sodium Triacetoxyborohydride."

Sources

- 1. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. rsc.org [rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Using sodium triacetoxyborohydride for 2,6-dimethoxybenzylamine synthesis

Application Note: Direct Reductive Amination for the Synthesis of 2,6-Dimethoxybenzylamine Using Sodium Triacetoxyborohydride (STAB)

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Type: Advanced Application Protocol & Mechanistic Guide

Executive Summary

The synthesis of primary amines from highly substituted benzaldehydes is a cornerstone transformation in medicinal chemistry. However, synthesizing 2,6-dimethoxybenzylamine directly from 2,6-dimethoxybenzaldehyde presents a notorious synthetic challenge. The ortho-methoxy groups exert severe steric shielding around the carbonyl carbon and electronically deactivate it via resonance, frequently causing standard reductive amination protocols to stall or fail[1].

This application note details an optimized, self-validating protocol utilizing Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) . By leveraging a massive excess of ammonium acetate, molecular sieves, and the unique chemoselectivity of STAB, this protocol overcomes the activation barrier of 2,6-disubstitution to yield the primary amine while strictly avoiding overalkylation.

Mechanistic Rationale & Expert Insights

As a Senior Application Scientist, it is critical to understand why reagents are chosen, rather than just how to mix them. The causality behind this protocol relies on three mechanistic pillars:

-

The Steric & Electronic Challenge: The 2,6-dimethoxy substitution pattern severely retards imine formation. To force this unfavorable equilibrium forward, we utilize a 10-fold molar excess of ammonium acetate (NH₄OAc)[2]. The acetate acts as a mild internal acid catalyst, while the excess ammonia saturates the equilibrium toward the primary iminium species, preventing the newly formed primary amine from reacting with another aldehyde molecule (dialkylation). Furthermore, the addition of unactivated 4Å molecular sieves is critical to sequester water and drive the condensation[1].

-

Chemoselectivity of STAB: Unlike sodium borohydride (NaBH₄), which would prematurely reduce the unreacted aldehyde to 2,6-dimethoxybenzyl alcohol, STAB is a remarkably mild hydride donor. The electron-withdrawing acetoxy ligands stabilize the boron-hydride bond, making STAB highly selective for the more electrophilic iminium ion over the neutral carbonyl[3].

-

Cyanide-Free Kinetics: While sodium cyanoborohydride (NaBH₃CN) is a traditional alternative, STAB avoids the generation of highly toxic cyanide waste streams and generally exhibits faster reaction kinetics in halogenated solvents like 1,2-dichloroethane (DCE)[4][5].

Experimental Workflow

Caption: Workflow for the direct reductive amination of 2,6-dimethoxybenzaldehyde using STAB.

Step-by-Step Protocol: A Self-Validating System

This methodology incorporates in-process physical and analytical checkpoints to ensure the reaction is proceeding correctly.

Phase 1: Iminium Pre-Formation

-

Preparation: To an oven-dried, nitrogen-flushed round-bottom flask, add 2,6-dimethoxybenzaldehyde (1.0 eq) and anhydrous 1,2-Dichloroethane (DCE) to achieve a 0.2 M concentration[5].

-

Dehydration: Add 200 mg/mmol of freshly activated 4Å molecular sieves.

-

Amine Addition: Add Ammonium Acetate (10.0 eq) in one portion.

-

Activation Stir: Stir the suspension vigorously at room temperature (20–25 °C) for 1 to 2 hours.

-

Self-Validation Checkpoint: The mixture will remain a heterogeneous suspension. TLC monitoring (Hexanes/EtOAc 7:3) will show only a slow, partial consumption of the aldehyde. Do not expect full conversion at this stage; the iminium formation is the rate-limiting step and exists in dynamic equilibrium.

-

Phase 2: Hydride Reduction

-

STAB Addition: Cool the flask briefly in a water bath (to absorb any mild exotherm) and add Sodium Triacetoxyborohydride (1.5 eq) portion-wise over 5 minutes[6].

-

Reaction: Remove the water bath and stir the reaction under N₂ at room temperature for 16–24 hours. The extended time is strictly necessary to compensate for the 2,6-disubstitution sterics.

Phase 3: Quench and Acid-Base Isolation

Because sterically hindered reductive aminations rarely reach 100% conversion, the crude mixture will contain the target amine, unreacted aldehyde, and trace alcohol byproducts. An acid-base extraction is mandatory to isolate the pure product.

-

Quench: Dilute the reaction with Dichloromethane (DCM) and slowly add saturated aqueous NaHCO₃ (10 mL/mmol).

-

Self-Validation Checkpoint: Vigorous CO₂ gas evolution will occur as the NaHCO₃ neutralizes the acetic acid byproduct. Wait until all effervescence completely ceases before transferring to a separatory funnel to prevent pressure buildup.

-

-

Phase Separation: Separate the organic layer. Wash the aqueous layer once more with DCM. Combine the organic layers.

-

Acid Extraction (Purification): Extract the combined organic layers with 1M HCl (3 × 15 mL).

-

Causality: The target 2,6-dimethoxybenzylamine protonates to form a water-soluble ammonium chloride salt, migrating to the aqueous phase. Unreacted aldehyde and neutral byproducts remain in the organic phase (which is discarded).

-

-

Basification: Cool the aqueous phase in an ice bath and slowly add 2M NaOH until the pH > 12 (verify with pH paper).

-

Self-Validation Checkpoint: The aqueous solution will turn cloudy as the free-base amine crashes out as an oil.

-

-

Final Isolation: Extract the basic aqueous phase with DCM (3 × 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield pure 2,6-dimethoxybenzylamine.

Quantitative Reaction Parameters

| Parameter | Reagent / Condition | Value / Equivalent | Mechanistic Rationale |

| Substrate | 2,6-Dimethoxybenzaldehyde | 1.0 eq | Starting material; highly deactivated and sterically shielded. |

| Amine Source | Ammonium Acetate (NH₄OAc) | 10.0 eq | Massive excess forces equilibrium forward and prevents secondary amine formation. |

| Reducing Agent | NaBH(OAc)₃ (STAB) | 1.5 eq | Mild hydride donor; specifically targets the iminium ion without reducing the aldehyde. |

| Solvent | 1,2-Dichloroethane (DCE) | 0.2 M | Provides optimal solubility and superior reaction kinetics for STAB reductions. |

| Additive | 4Å Molecular Sieves | 200 mg/mmol | Sequester water to drive the highly unfavorable condensation equilibrium. |

| Reaction Time | Stirring at RT | 16 - 24 hours | Extended duration compensates for the high activation energy of the hindered transition state. |

Troubleshooting & Alternative Pathways

If analytical validation (LC-MS or ¹H-NMR) reveals unacceptably high recovery of the starting 2,6-dimethoxybenzaldehyde, the steric hindrance may be too severe for the direct ammonia protocol.

Expert Pivot (The Indirect Method): Instead of forcing the direct reaction, utilize a two-step indirect reductive amination[4]. React the aldehyde with Benzylamine (1.1 eq) and Titanium(IV) isopropoxide (Ti(OiPr)₄, 1.2 eq) as a Lewis acid promoter to force imine formation. Reduce in situ with STAB to yield N-benzyl-2,6-dimethoxybenzylamine. Finally, subject this intermediate to standard hydrogenolysis (H₂, Pd/C in Methanol) to cleave the benzyl group, cleanly liberating the primary 2,6-dimethoxybenzylamine.

References

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry - ACS Publications.[Link][3]

-

Sodium triacetoxyborohydride. Organic Chemistry Portal.[Link][6]

-

Reductive Amination with Borohydride & Borane Reducing Agents. Studylib.[Link][1]

-

Myers Chem 115: Reduction with Sodium Triacetoxyborohydride. Harvard University.[Link][2]

-

Reductive Amination, and How It Works. Master Organic Chemistry.[Link][4]

-

Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Royal Society of Chemistry.[Link][5]

Sources

Application Note: (2,6-Dimethoxybenzyl)methylamine in Heterocyclic Construction

Topic: (2,6-Dimethoxybenzyl)methylamine as a Building Block for Heterocycles Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, Process Development Scientists

Executive Summary

(2,6-Dimethoxybenzyl)methylamine (DMB-methylamine) is a specialized, bifunctional building block primarily utilized to introduce the

This guide details the strategic application of DMB-methylamine to synthesize

Strategic Advantages & Chemical Logic[1]

The "Auxiliary" Effect in Cyclization

Direct synthesis of

-

Steric Bulk: The orthogonal 2,6-dimethoxy groups force the

-substituted amide into a cis-conformation (or lower the rotational barrier), pre-organizing the linear precursor for cyclization. -

Solubility: The lipophilic yet polar nature of the DMB group prevents the aggregation of peptide-like intermediates in non-polar solvents (DCM, THF), facilitating high-concentration macrocyclizations.

Reactivity Profile

-

Nucleophilicity: The secondary amine is highly nucleophilic, allowing rapid functionalization with acyl chlorides, isocyanates, or alkyl halides.

-

Acid Lability: The DMB group is acid-sensitive (cleavable by TFA) but significantly more stable than the 2,4-dimethoxy isomer or 4-methoxybenzyl (PMB) groups towards weak acids, allowing selective deprotection of Boc/tBu groups in its presence.

-

Oxidative Lability: It can be cleaved under neutral oxidative conditions (DDQ, CAN), providing orthogonality to acid-sensitive pharmacophores.

Core Application Workflows

Workflow A: Synthesis of -Methyl-1,4-Benzodiazepine-2,5-diones

This scaffold is a "privileged structure" in CNS drug discovery. DMB-methylamine acts as a convertible isonitrile equivalent or simply a solubilizing amine source.

Mechanism:

-

Acylation: Reaction with isatoic anhydride to form the anthranilamide.

-

Elongation: Coupling with an

-amino acid chloride. -

Cyclization: Base-mediated ring closure (facilitated by DMB steric pressure).

-

Deprotection: Acidic cleavage of the DMB group to reveal the

-methyl lactam.

Workflow B: Oxidative Activation to Quinones

Unlike standard deprotection, the electron-rich DMB ring can be oxidized to a p-quinone moiety while retaining the amine linkage under specific conditions, transforming the "protecting group" into a pharmacophoric quinone unit (e.g., for antitumor agents).

Visualization: The Conformational Auxiliary Pathway

Caption: The DMB group shifts the equilibrium toward the cis-rotamer, enabling the cyclization of difficult medium-sized rings before being cleaved.

Detailed Experimental Protocol

Protocol: Synthesis of an -Methylated Diketopiperazine (DKP) Scaffold

Objective: Synthesize cyclo-[N-Me-Ala-Phe] using DMB-methylamine as a solubilizing auxiliary.

Materials

-

(2,6-Dimethoxybenzyl)methylamine (1.0 equiv)

-

Fmoc-Phe-OH (1.2 equiv)

-

HATU (1.2 equiv) / DIPEA (3.0 equiv)

-

Bromoacetyl bromide (1.2 equiv)

-

Trifluoroacetic acid (TFA)[1]

-

Dichloromethane (DCM), DMF.

Step-by-Step Methodology

1. Coupling (Introduction of First Amino Acid)

-

Dissolve Fmoc-Phe-OH (1.0 mmol) and HATU (1.0 mmol) in anhydrous DMF (5 mL).

-

Add DIPEA (3.0 mmol) and stir for 5 minutes to activate the acid.

-

Add (2,6-dimethoxybenzyl)methylamine (1.0 mmol) dropwise.

-

Stir at Room Temperature (RT) for 2 hours. Monitor by TLC (EtOAc/Hexane).[2]

-

Workup: Dilute with EtOAc, wash with 5% LiCl (aq), 1M HCl, and sat. NaHCO₃. Dry over MgSO₄ and concentrate.

-

Checkpoint: The product is Fmoc-Phe-N(Me)(DMB). The DMB group prevents aggregation of this hydrophobic intermediate.

-

2. Fmoc Deprotection & Chain Extension

-

Treat the intermediate with 20% piperidine in DMF (5 mL) for 20 minutes. Concentrate to remove piperidine.

-

Dissolve the crude amine in DCM (10 mL) with DIPEA (2.0 equiv).

-

Cool to 0°C. Add 2-bromopropionyl bromide (1.1 equiv) slowly.

-

Stir for 1 hour, allowing to warm to RT.

-

Workup: Standard aqueous wash (HCl/NaHCO₃).

3. Cyclization (Ring Closure)

-

Dissolve the bromo-amide intermediate in dilute DMF (0.01 M) to favor intramolecular reaction.

-

Add Cs₂CO₃ (2.0 equiv) and heat to 60°C for 4 hours.

-

Observation: The reaction proceeds faster than with unsubstituted benzylamines due to the turn-inducing properties of the DMB group.

-

Filter salts and concentrate.[3]

4. DMB Cleavage (The "Reveal")

-

Dissolve the protected DKP in TFA/DCM (50:50 v/v).

-

Critical Note: Add a scavenger (e.g., triethylsilane or 1,3-dimethoxybenzene) to trap the 2,6-dimethoxybenzyl cation and prevent re-alkylation.

-

-

Heat to reflux (40°C) for 2-4 hours. (DMB is more stable than PMB; mild heat is often required).

-

Concentrate TFA. Purify via HPLC or flash chromatography.

-

Final Product: N-methyl-3-benzyl-6-methyl-2,5-diketopiperazine.

-

Data Summary & Troubleshooting

| Parameter | Condition | Observation/Result |

| Solubility | DCM vs. DMSO | DMB-protected intermediates are soluble in DCM; deprotected analogs often require DMSO. |

| Cleavage Rate | 50% TFA, RT | Slow (<20% conversion in 1h). |

| Cleavage Rate | 50% TFA, 60°C | Fast (Complete in 1-2h). Requires scavenger. |

| Oxidative Cleavage | DDQ (1.5 eq), DCM/H₂O | Effective. Yields DMB-aldehyde byproduct. Preferred for acid-sensitive substrates.[4] |

| Stability | 1M HCl / 1M NaOH | Stable. Allows standard aqueous workups. |

Expert Insights (Troubleshooting)

-

Problem: Incomplete Cleavage with TFA.

-

Solution: The 2,6-dimethoxy cation is stable and can re-attach. Use trifluoromethanesulfonic acid (TFMSA) / TFA mixtures or add thioanisole as a potent scavenger.

-

-

Problem: Steric Hindrance during Coupling.

-

Solution: The 2,6-substituents make the nitrogen sterically crowded. If coupling a bulky amino acid (e.g., Val, Ile) to the DMB-amine, use highly reactive coupling agents like COMU or acid fluorides instead of HATU.

-

-

Problem: Oxidation Side Reactions.

-

Solution: If using DDQ, ensure the reaction is buffered (pH 7 phosphate buffer) to prevent acid-catalyzed decomposition of the product by the DDQ-hydroquinone byproduct.

-

References

-

Protecting Groups in Organic Synthesis (Greene & Wuts).

- Context: Standard protocols for DMB cleavage and stability profiles.

-

Source:

-

Use of DMB as a Backbone Amide Linker (BAL).

- Context: Boojamra, C. G., et al. "Solid-Phase Synthesis of 1,4-Benzodiazepine-2,5-diones." Journal of Organic Chemistry, 1995. Describes the solubilizing and turn-inducing effects of dimethoxybenzyl groups.

-

Source:

-

Oxid

-

Synthesis of (2,6-Dimethoxybenzyl)methylamine.

- Context: Preparation from 2,6-dimethoxybenzaldehyde via reductive amin

-

Source: (General reactant properties).

Sources

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. mdpi.com [mdpi.com]

- 4. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. orgsyn.org [orgsyn.org]

Application Note: Synthesis and Utilization of N-Substituted 2,6-Dimethoxybenzylamines

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Application Note & Validated Protocols.

Executive Summary & Scientific Rationale

The synthesis of N-substituted 2,6-dimethoxybenzylamines (2,6-DMB-amines) is a critical transformation in modern organic synthesis, serving two distinct but equally vital roles in drug development.

First, the 2,6-dimethoxybenzyl moiety acts as a highly effective, acid-labile protecting group for primary and secondary amines. Mechanistically, the two electron-donating methoxy groups at the ortho positions provide profound resonance stabilization to the benzylic carbocation formed during acidic cleavage [3]. This renders the 2,6-DMB group significantly more acid-labile than standard benzyl (Bn) or 4-methoxybenzyl (PMB) groups, allowing for orthogonal deprotection under mild trifluoroacetic acid (TFA) conditions [4]. This strategy was famously employed in the convergent synthesis of the rhinovirus protease inhibitor rupinavir, where 2,6-dimethoxybenzylamine was used to introduce a protected primary amino group via reductive amination [1].

Second, the 2,6-DMB group frequently serves as an active pharmacophore. Its electron-rich aromatic ring can participate in crucial

This application note details the mechanistic logic, optimized reaction conditions, and self-validating protocols for the synthesis and subsequent deprotection of N-substituted 2,6-DMB-amines.

Reaction Logic & Workflow Visualization

The most robust method for synthesizing N-substituted 2,6-DMB-amines is via reductive amination . By reacting 2,6-dimethoxybenzylamine with an aldehyde or ketone, a transient imine or iminium intermediate is formed. This intermediate is subsequently reduced to the corresponding amine.

For the reduction step, Sodium triacetoxyborohydride (

Reaction logic for the synthesis and subsequent deprotection of N-substituted 2,6-DMB-amines.

Quantitative Data: Condition Optimization

The success of the reductive amination heavily depends on the steric and electronic nature of the carbonyl substrate. Table 1 summarizes the optimized conditions for various substrate classes.

Table 1: Optimization of Reductive Amination Conditions for 2,6-Dimethoxybenzylamine

| Carbonyl Substrate | Reducing Agent | Solvent | Additive | Typical Yield | Mechanistic Rationale |

| Aliphatic Aldehydes | DCE | None | 85–95% | Fast imine formation; high chemoselectivity prevents over-reduction. | |

| Aromatic Aldehydes | DCE | None | 80–90% | Mild conditions prevent competitive reduction of the aldehyde. | |

| Unhindered Ketones | DCE | AcOH (1.0 eq) | 70–85% | Acid catalysis is required to drive the equilibrium toward the iminium ion. | |

| Hindered Ketones | 1. | EtOH | None | 50–70% | Titanium acts as a strong Lewis acid to force imine formation prior to reduction. |

Self-Validating Experimental Protocols

Protocol A: Synthesis via Reductive Amination

Objective: High-yielding synthesis of N-alkyl-2,6-dimethoxybenzylamines.

Materials:

-

2,6-Dimethoxybenzylamine (1.0 eq, limiting reagent)

-

Aldehyde or Ketone (1.05 eq)

-

Sodium triacetoxyborohydride (

, 1.5 eq) -

1,2-Dichloroethane (DCE, 0.2 M)

-

Glacial Acetic Acid (AcOH, 1.0 eq — required for ketones only)

Step-by-Step Methodology:

-

Imine Formation: Dissolve 2,6-dimethoxybenzylamine and the carbonyl compound in anhydrous DCE under an inert argon atmosphere. If utilizing a ketone, add 1.0 eq of AcOH to catalyze the dehydration.

-

Validation Checkpoint 1 (Equilibrium Confirmation): Stir the mixture at room temperature for 1–2 hours. Withdraw a 5 µL aliquot, dilute in acetonitrile, and analyze via LC-MS. Proceed to the next step only when >90% conversion to the imine/iminium mass is observed. This prevents the wasteful reduction of the starting carbonyl.

-

Reduction: Cool the reaction mixture to 0 °C. Add

portionwise over 15 minutes to control the mild exotherm. -

Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 4–12 hours. Monitor the disappearance of the iminium intermediate via LC-MS.

-

Quench & Validation Checkpoint 2: Slowly add saturated aqueous

. Self-validation: The visible cessation of -

Workup: Extract the aqueous layer with Dichloromethane (DCM) three times. Wash the combined organic layers with brine, dry over anhydrous

, and concentrate under reduced pressure. Purify via flash column chromatography (typically Hexanes/EtOAc with 1% Triethylamine to prevent streaking).

Protocol B: Acid-Mediated Deprotection (Cleavage of the 2,6-DMB Group)

Objective: Removal of the 2,6-DMB protecting group to reveal the free primary/secondary amine.

Causality of Scavenger Addition: The highly stable 2,6-dimethoxybenzyl carbocation generated during TFA cleavage is a potent electrophile. Without a scavenger, it will readily re-alkylate the newly freed amine or other nucleophilic residues (e.g., Cys, Trp). Triisopropylsilane (TIPS) is added as a hydride donor to irreversibly quench the carbocation, forming inert 2,6-dimethoxytoluene [4].

Materials:

-

N-Substituted 2,6-DMB-amine (1.0 eq)

-

Trifluoroacetic acid (TFA, 20–50% v/v)

-

Dichloromethane (DCM)

-

Triisopropylsilane (TIPS, 5% v/v as a cation scavenger)

Step-by-Step Methodology:

-

Preparation: Dissolve the protected amine in DCM (containing 5% v/v TIPS) to a concentration of 0.1 M. Cool the flask to 0 °C.

-

Cleavage Initiation: Slowly add TFA dropwise to achieve a final concentration of 20–50% v/v TFA.

-

Validation Checkpoint 1 (Carbocation Generation): Observe the reaction mixture. The solution will typically shift to a deep red or bright orange color upon TFA addition. This is a visual confirmation of the generation of the highly stabilized 2,6-dimethoxybenzyl carbocation.

-

Reaction: Stir at room temperature for 1–2 hours.

-

Validation Checkpoint 2 (Completion): Analyze the mixture via TLC (using a highly polar eluent system, e.g., DCM/MeOH/

90:9:1). The complete disappearance of the higher- -

Isolation: Concentrate the mixture under reduced pressure to remove TFA and DCM. Triturate the resulting residue with cold diethyl ether to precipitate the free amine as a TFA salt. Centrifuge, decant the ether, and dry the pellet under high vacuum.

References

- Organic Chemistry of Drug Synthesis.

- Source: researchgate.

- Source: nih.

- Source: rsc.

Application Note: High-Efficiency Reductive Alkylation of Methylamine with 2,6-Dimethoxybenzaldehyde

Abstract

This application note details the optimized protocol for the reductive alkylation of methylamine with 2,6-dimethoxybenzaldehyde. While reductive amination is a staple transformation in medicinal chemistry, the steric bulk imposed by the ortho-dimethoxy substituents of the benzaldehyde presents unique kinetic challenges regarding imine formation and stability. We compare the industry-standard Sodium Triacetoxyborohydride (STAB) "one-pot" method against the traditional two-step Sodium Borohydride (

Introduction & Chemical Strategy

The synthesis of N-methyl-2,6-dimethoxybenzylamine is a critical intermediate step in the development of various phenethylamine-class pharmacological probes. The core challenge in this transformation is the steric hindrance at the carbonyl carbon. The two methoxy groups at the 2 and 6 positions create a "steric wall," impeding the nucleophilic attack of methylamine and destabilizing the resulting Schiff base (imine) intermediate.

Selection of Reducing Agent

To overcome these steric and electronic barriers, Sodium Triacetoxyborohydride (STAB) is utilized as the primary reducing agent.

-

Selectivity: STAB is mild and exhibits a strong preference for reducing iminium ions over carbonyls. This allows the reducing agent to be present during imine formation without reducing the starting aldehyde to the byproduct 2,6-dimethoxybenzyl alcohol.

-

Proton Source: STAB hydrolyzes slowly to release acetic acid, which provides the necessary acidic catalysis to drive the equilibrium toward the iminium species, a crucial requirement for hindered substrates.

Reaction Mechanism

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to the imine (or iminium ion under acidic conditions), and finally irreversible hydride transfer.

Figure 1: Mechanistic pathway highlighting the steric bottleneck at the imine formation stage.[1]

Experimental Protocols

Materials & Reagents

| Reagent | Equiv. | Role | Notes |

| 2,6-Dimethoxybenzaldehyde | 1.0 | Substrate | Solid, check purity via melting point. |

| Methylamine | 1.5 - 2.0 | Nucleophile | Use 33% wt in EtOH or 2M in THF. Avoid aqueous if possible. |

| STAB | 1.4 - 1.5 | Reductant | Moisture sensitive. Handle quickly. |

| DCM or DCE | Solvent | Solvent | Anhydrous preferred. DCE allows higher temps if needed. |

| Acetic Acid (AcOH) | 1.0 | Catalyst | Optional but recommended for hindered aldehydes. |

Protocol A: The STAB Method (Recommended)

Best for: High yield, operational simplicity, and avoiding side-products.

-

Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dimethoxybenzaldehyde (10 mmol, 1.66 g) in 1,2-Dichloroethane (DCE) (30 mL).

-

Amine Addition: Add Methylamine (33% in EtOH, 15 mmol, ~1.9 mL) in one portion.

-

Note: If using methylamine hydrochloride salt, add 1.0 equiv of Triethylamine (TEA) to freebase it in situ.

-

-

Catalysis: Add Acetic Acid (10 mmol, 0.6 mL). Stir for 15–30 minutes at Room Temperature (RT) to allow initial equilibrium.

-

Reduction: Cool the mixture slightly to 0°C (ice bath) to mitigate exotherm, then add Sodium Triacetoxyborohydride (STAB) (14 mmol, 2.97 g) portion-wise over 5 minutes.

-

Reaction: Remove ice bath and stir at RT under Nitrogen atmosphere.

-

Time: Due to steric hindrance, allow 4–16 hours. Monitor by TLC (SiO2, 5% MeOH in DCM).

-

-

Quench: Quench by adding saturated aqueous

(30 mL). Stir vigorously for 15 minutes until gas evolution ceases. -

Workup:

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine organic layers and wash with Brine.

-

Dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification: The crude oil is often pure enough (>90%). If necessary, purify via flash column chromatography (DCM:MeOH:NH4OH 95:5:0.5) or convert to the HCl salt by adding ethereal HCl.

Protocol B: Two-Step Method (Alternative)

Best for: Situations where STAB is unavailable or cost is the primary constraint.

-

Imine Formation: Dissolve aldehyde (10 mmol) in Methanol (20 mL). Add Methylamine (20 mmol). Add anhydrous

(2 g) to absorb water and drive the unfavorable equilibrium forward. Stir at reflux for 2 hours. -

Filtration: Filter off the

quickly to remove the water. -

Reduction: Cool the filtrate to 0°C. Add Sodium Borohydride (

) (10 mmol, 0.38 g) slowly.-

Caution:

is not selective; it will reduce any unreacted aldehyde to alcohol.

-

-

Workup: Acidify with 1M HCl to pH 2 (destroys excess hydride), then basify with NaOH to pH 12. Extract with DCM.

Analytical Validation

Successful synthesis is confirmed by the disappearance of the aldehyde carbonyl peak and the appearance of the N-methyl signal.

Table 1: Expected NMR Data (

| Moiety | Chemical Shift ( | Multiplicity | Integration | Assignment |

| Ar-H | 7.15 - 6.55 | Multiplet | 3H | Aromatic protons (1,3,4 pattern) |

| O-CH3 | 3.80 | Singlet | 6H | Methoxy groups (2,6-position) |

| Ar-CH2-N | 3.85 | Singlet | 2H | Benzylic methylene |

| N-CH3 | 2.45 | Singlet | 3H | Diagnostic N-Methyl group |

| N-H | 1.80 | Broad s | 1H | Secondary amine proton |

Troubleshooting & Optimization

Figure 2: Decision tree for reaction monitoring.

-

Low Yield: The steric bulk of the 2,6-dimethoxy group often slows imine formation. Ensure you are using Acetic Acid to catalyze this step.[2] If yield remains low, switch to Protocol B and use molecular sieves (3Å) or

during the imine formation step. -

Solubility: The HCl salt of the product may be sparingly soluble in cold water; ensure the aqueous layer is fully basic (pH > 12) during extraction to keep the amine in the organic phase.

Safety Information

-

Methylamine: Extremely volatile and corrosive. If using the gas or ethanolic solution, handle in a well-ventilated fume hood. Inhalation can cause severe respiratory irritation.

-